molecular formula C7H11FN2O B13002970 (7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one

(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one

Cat. No.: B13002970
M. Wt: 158.17 g/mol
InChI Key: IPHAPSBSSBCCSE-PHDIDXHHSA-N
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Description

(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is a fluorinated heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated amine with a suitable diketone or ketoester in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 150°C, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield partially or fully reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorine can enhance drug efficacy and stability.

Properties

Molecular Formula

C7H11FN2O

Molecular Weight

158.17 g/mol

IUPAC Name

(7R,8aR)-7-fluoro-2,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-3-one

InChI

InChI=1S/C7H11FN2O/c8-5-1-6-2-9-7(11)4-10(6)3-5/h5-6H,1-4H2,(H,9,11)/t5-,6-/m1/s1

InChI Key

IPHAPSBSSBCCSE-PHDIDXHHSA-N

Isomeric SMILES

C1[C@@H]2CNC(=O)CN2C[C@@H]1F

Canonical SMILES

C1C2CNC(=O)CN2CC1F

Origin of Product

United States

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